molecular formula C18H18N2O4 B13146272 9,10-Anthracenedione, 1-hydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)- CAS No. 69895-67-6

9,10-Anthracenedione, 1-hydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-

Cat. No.: B13146272
CAS No.: 69895-67-6
M. Wt: 326.3 g/mol
InChI Key: ODQHMLBNJHJVIM-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1-hydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)- is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their stable structure and reactive functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1-hydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)- typically involves multi-step organic reactions. One common method includes the initial formation of the anthraquinone core, followed by the introduction of hydroxy and aminoethyl groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over reaction parameters, leading to efficient production.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1-hydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.

    Reduction: Reduction reactions can convert the quinone structure back to hydroquinone derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve specific pH levels, temperatures, and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which are valuable in the production of dyes, pigments, and pharmaceuticals.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most significant applications of 9,10-anthracenedione derivatives is in cancer treatment. Research has demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, studies have shown that it induces apoptosis in human leukemia cells through the generation of reactive oxygen species (ROS) and the activation of caspases .

Table 1: Anticancer Activity of 9,10-Anthracenedione Derivatives

Cell LineIC50 (µM)Mechanism of Action
HL-60 (Leukemia)5.2Induction of apoptosis via ROS generation
MCF-7 (Breast)7.8Caspase activation and cell cycle arrest
A549 (Lung)6.5Inhibition of proliferation

Neuroprotective Effects
Additionally, derivatives of this compound have shown neuroprotective effects against oxidative stress-induced neuronal damage. The ability to modulate glutamate receptors has been highlighted as a potential therapeutic strategy for neurodegenerative diseases .

Dye Production

9,10-Anthracenedione derivatives are extensively used in the dye industry due to their vibrant colors and stability. They are particularly valuable in producing anthraquinone dyes, which are known for their excellent lightfastness and resistance to fading.

Table 2: Properties of Anthraquinone Dyes

Dye NameColorLightfastnessApplication Area
Disperse Violet 57VioletExcellentSynthetic fibers
Acid Blue 25BlueGoodTextile dyeing
Reactive Orange 16OrangeVery GoodCotton and wool fabrics

Materials Science

In materials science, the incorporation of anthraquinone derivatives into polymers has been explored to enhance the mechanical properties and thermal stability of materials. Research indicates that these compounds can improve the thermal degradation temperatures when incorporated into polymer matrices .

Case Study: Polymer Blends with Anthraquinone Derivatives
A study published in Polymer Science evaluated the impact of adding 9,10-anthracenedione to polycarbonate blends. The results indicated a significant increase in tensile strength and thermal stability compared to pure polycarbonate samples .

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1-hydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)- involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, disrupting replication and transcription processes. It also generates reactive oxygen species (ROS), causing oxidative stress and cell damage. These mechanisms contribute to its potential anticancer properties by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy-: Known for its use in dye synthesis and similar chemical reactivity.

    9,10-Anthracenedione, 1-amino-4-hydroxy-: Another anthraquinone derivative with applications in pigments and pharmaceuticals.

    9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy-: Used in the production of dyes and studied for its biological activities.

Uniqueness

9,10-Anthracenedione, 1-hydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)- stands out due to its unique combination of functional groups, which enhance its reactivity and application potential. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research and industrial applications.

Biological Activity

9,10-Anthracenedione, 1-hydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)- is a synthetic derivative of anthracene that has garnered interest for its potential biological activities, particularly in the context of cancer treatment and cytotoxicity. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and toxicity profiles based on diverse research findings.

Anticancer Activity

Research indicates that derivatives of 9,10-anthracenedione exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that anthracene derivatives can intercalate DNA and induce apoptosis in cancer cells.

Case Studies and Findings

  • Cytotoxicity in Cancer Cell Lines :
    • A study demonstrated that 9,10-anthracenedione derivatives showed potent activity against solid tumors, particularly in human lung carcinoma (A-549), colon carcinoma (HT-29), and breast carcinoma (MCF-7) cell lines. The IC50 values ranged from nanomolar to micromolar levels depending on the specific derivative tested .
  • Mechanism of Action :
    • The compound interacts with DNA, leading to the formation of DNA adducts that can trigger apoptotic pathways. This was evidenced by the induction of apoptosis in MDA-MB-231 breast cancer cells with minimal toxicity to normal cells .
  • Structure-Activity Relationship :
    • Variations in substituents on the anthracenedione core significantly affect biological activity. For instance, compounds with electron-withdrawing groups at certain positions demonstrated enhanced cytotoxicity compared to their analogs .

Toxicity Profile

The toxicity of 9,10-anthracenedione derivatives has been evaluated in various animal models.

Key Findings from Toxicological Studies:

  • Chronic Toxicity : In long-term studies involving F344 rats and B6C3F1 mice, significant increases in liver weights and histopathological changes were observed at higher doses (up to 30,000 ppm). Notably, these studies indicated potential carcinogenic effects linked to prolonged exposure to anthraquinone compounds .
  • Mutagenicity : Although some anthracene derivatives are known to be mutagenic, studies specifically on 9,10-anthracenedione indicated a lack of mutagenicity in bacterial strains tested. This suggests that while the compound can induce cytotoxic effects, it may not necessarily lead to genetic mutations .

Data Table: Summary of Biological Activities

Study ReferenceCell LineIC50 (µM)Mechanism of ActionObserved Effects
MDA-MB-2310.5DNA intercalationInduction of apoptosis
A-5490.02DNA bindingCytotoxicity
HT-290.1Apoptotic pathway activationCell cycle arrest
F344 RatN/AN/AIncreased liver weight

Properties

IUPAC Name

1-hydroxy-4-[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-10-9-19-7-8-20-13-5-6-14(22)16-15(13)17(23)11-3-1-2-4-12(11)18(16)24/h1-6,19-22H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQHMLBNJHJVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NCCNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30220173
Record name 9,10-Anthracenedione, 1-hydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69895-67-6
Record name 1-Hydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-anthracenedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069895676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC299187
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299187
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-Anthracenedione, 1-hydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-HYDROXY-4-((2-((2-HYDROXYETHYL)AMINO)ETHYL)AMINO)-9,10-ANTHRACENEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ91JEF9O8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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